2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is a purine derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions and a chloromethylphenyl group at the 7 position. Its chemical structure is significant in various scientific applications, particularly in medicinal chemistry.
This compound can be identified by its CAS number 924904-15-4 and molecular formula C13H10Cl2N4. It is often utilized in research and development settings, particularly in studies related to pharmaceuticals and biochemistry.
2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine belongs to the class of heterocyclic compounds, specifically purines, which are crucial components of nucleic acids. The presence of chlorine atoms classifies it further as a halogenated compound.
The synthesis of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine typically involves several steps:
For example, one synthetic route involves treating a precursor compound with chloromethyl phenyl derivatives under basic conditions, utilizing solvents like dimethylformamide or dioxane to facilitate the reaction at elevated temperatures (around 75°C) for optimal yields .
The molecular structure of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine can be depicted as follows:
The compound features:
2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine can participate in various chemical reactions:
For instance, a typical reaction might involve treating the dichloropurine with a nucleophile such as an amine or thiol under conditions that promote substitution at the chloromethyl site, yielding new derivatives with potential biological activity .
The mechanism of action of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is primarily linked to its interaction with biological systems:
Research indicates that such compounds can exhibit antitumor activity by interfering with DNA replication processes in cancer cells .
Relevant data also includes high gastrointestinal absorption potential, indicating good bioavailability for pharmacological applications .
2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine has several applications in scientific research:
Regioselective N7-alkylation of purines presents significant challenges due to competition from the more thermodynamically stable N9-isomer. For the target compound 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine, successful N7-functionalization relies on strategic manipulation of reaction kinetics and steric factors. The sterically hindered 2,6-dichloro substitution pattern favors N7-alkylation by reducing the nucleophilicity at N9, while the electron-withdrawing chlorine atoms further enhance this kinetic preference. Precursors like 2,6-Dichloro-7-methyl-7H-purine (CAS 2273-93-0) serve as key intermediates for studying these effects [6].
Alkylation with 4-(chloromethyl)benzyl chloride typically employs phase-transfer conditions or anhydrous polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃, Cs₂CO₃) at 50–80°C. The reaction proceeds via an SN₂ mechanism, where the benzyl chloride moiety attacks the purine anion generated at N7. Maintaining stoichiometric control of the base is critical: excess base promotes dichloro elimination or hydrolysis, while insufficient base yields quaternized byproducts [7].
Table 1: Regioselectivity in Purine Alkylation
Base | Solvent | Temperature (°C) | N7:N9 Ratio | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 8:1 | 72 |
Cs₂CO₃ | CH₃CN | 60 | 12:1 | 85 |
NaH | THF | 25 | 5:1 | 68 |
Palladium and copper dual-catalytic systems enable direct functionalization of purine C─H bonds, bypassing pre-halogenation steps. For C8-modified precursors to the target compound, Pd(OAc)₂/CuI synergistically activates aryl halides toward coupling with the purine C8─H bond. This methodology allows the introduction of aryl groups at C8 prior to N7-benzylation, expanding structural diversity [4].
Optimal conditions for C8─H arylation involve:
Table 2: Catalytic Systems for Purine Functionalization
Catalyst System | Additive | Yield (%) | Key Application |
---|---|---|---|
Pd(OAc)₂/CuI | Piperidine | 68 | C8─H Arylation of adenosine |
Pd-nanoparticles | Cs₂CO₃ | 50 | C8─H Arylation of 2'-deoxyadenosine |
Pd/C (10% w/w) | HCO₂NH₄ | 90 | Dechlorination of C6-Cl |
Solvent polarity profoundly impacts the N7/N9 isomer equilibrium in purine syntheses. Protic solvents (e.g., methanol) stabilize the N9-isomer via hydrogen bonding with the imidazole nitrogen, while aprotic solvents (e.g., THF) favor kinetic N7-alkylation. For 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine, reaction in methanol yields <60% N7-selectivity due to isomerization, whereas THF achieves >85% N7-regioselectivity [5].
Isomerization mechanisms involve:
Separation of N7 and N9 isomers of 2,6-dichloropurine derivatives requires multimodal chromatographic strategies due to near-identical polarities:
Retention behavior correlates with dipole moments: N7-isomers exhibit higher polarity due to asymmetric charge distribution, eluting later in reverse-phase systems. Preparative HPLC scales this to gram-quantity isolations with >98% isomeric purity [3] [7].
Table 3: Chromatographic Separation Profiles
Technique | Conditions | N7 Retention | N9 Retention |
---|---|---|---|
Normal-Phase SiO₂ | EtOAc/Hexane (3:7) + 1% Et₃N | Rf 0.38 | Rf 0.53 |
Reverse-Phase C18 HPLC | MeOH/H₂O (65:35), 1 mL/min | tR 14.2 min | tR 11.9 min |
Ion-Pairing HPLC | MeOH/10 mM HCO₂NH₄ + 0.1% HFBA | tR 17.8 min | tR 15.1 min |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7